Feracryl, also known as iron (III) acrylate, is a synthetic compound with the molecular formula C₉H₉FeO₆ and a molecular weight of 269.01 g/mol. It is primarily recognized for its applications in the fields of chemistry, biology, and medicine due to its unique properties and interactions with biological systems. Feracryl is particularly noted for its role as a hemostatic agent, which aids in controlling bleeding during surgical procedures and wound care. Additionally, it serves as a catalyst in polymerization reactions and a precursor for synthesizing other iron-containing compounds.
Feracryl is synthesized through the reaction of iron (III) chloride with acrylic acid, typically in an aqueous medium. This method allows for the formation of iron (III) acrylate under controlled conditions. The compound can also be produced using various industrial techniques, including spray drying, which enhances its dispersibility and usability in various applications.
Feracryl is classified as a coordination polymer due to its structure that involves coordination between iron ions and acrylate groups. It falls under the category of metal acrylates, which are known for their diverse applications in both industrial and biomedical fields.
The synthesis of Feracryl can be achieved through several methods:
The synthesis process requires careful control of temperature, pH, and reactant concentrations to ensure optimal yields and desired properties of Feracryl.
Feracryl's molecular structure consists of a central iron ion coordinated with multiple acrylic acid ligands. The presence of iron gives this compound unique properties, particularly in biological interactions.
Feracryl undergoes several types of chemical reactions:
Feracryl's mechanism of action primarily revolves around its ability to interact with blood plasma proteins, particularly fibrinogen. Upon application to a wound site, Feracryl forms a stable network that promotes platelet aggregation and assists in blood coagulation. This process helps limit blood loss by facilitating hemostasis through the formation of a gel-like matrix that traps red blood cells and platelets .
Studies indicate that Feracryl's interaction with biological tissues can lead to improved wound healing outcomes compared to traditional hemostatic agents due to its unique polymeric structure and antimicrobial properties .
Feracryl has diverse applications across several fields:
Feracrylum emerged in the late 20th century as a synthetic polymer combining iron (III) with partially acrylated polyacrylic acid. Its initial development targeted dual therapeutic properties: rapid hemostasis and broad-spectrum antimicrobial activity. Early clinical applications focused on managing bleeding in high-risk patients, particularly those undergoing dental procedures while on anticoagulant therapy like warfarin. A landmark 2018 randomized controlled trial demonstrated Feracrylum’s superiority over saline controls and equivalence to tranexamic acid in controlling post-extraction bleeding in anticoagulated patients. On postoperative day 1, only 1 of 20 Feracrylum-treated patients experienced bleeding compared to 5 of 20 tranexamic acid recipients and 9 of 20 saline controls (p = 0.020), establishing its efficacy without warfarin interruption [1].
Concurrently, Feracrylum’s antimicrobial properties were leveraged for wound management. Its mechanism involves electrostatic disruption of microbial cell membranes, providing activity against Gram-positive and Gram-negative bacteria. This dual functionality positioned it uniquely for oral applications, where bleeding control and infection prevention are clinically intertwined. By 2024, research expanded into periodontics, where a randomized trial (n=120) applied 3% Feracrylum solution locally in periodontal pockets. After 12 weeks, the Feracrylum group showed significantly reduced probing depth (4.2 ± 0.7 mm vs. 5.8 ± 0.9 mm in placebo; p < 0.05) and improved clinical attachment levels (3.5 ± 0.6 mm vs. 4.9 ± 0.8 mm), validating its adjunctive role in chronic periodontitis management [3].
Table 1: Key Clinical Findings for Feracrylum in Hemostasis and Periodontal Therapy
Application | Study Design | Key Outcome | Reference |
---|---|---|---|
Dental Extraction | RCT (n=60 anticoagulated) | Bleeding incidence on Day 1: Feracrylum 5%, Tranexamic acid 25%, Saline 45% | [1] |
Chronic Periodontitis | RCT (n=120) | Mean probing depth reduction: 2.6 mm (Feracrylum) vs. 0.9 mm (Placebo) | [3] |
Chronic Periodontitis | RCT (n=120) | Clinical attachment gain: 0.7 mm (Feracrylum) vs. -0.8 mm (Placebo) | [3] |
The patent evolution of Feracrylum synthesis reflects significant methodological refinements over 25 years. Early patents (e.g., WO2001000251A1, 2000) described a multi-step process: polymerization of acrylic acid monomers using potassium persulfate initiator, partial acrylation, and iron (III) complexation, followed by laborious resin-based purification. This method yielded a crude product requiring further impurity removal steps, limiting industrial scalability [5] [6].
A transformative shift occurred with WO2024013762A1 (2024), which introduced an integrated process using activated charcoal and sodium chloride for purification. This innovation replaced ion-exchange resins, streamlining production while enhancing purity (>98%). Key advancements included:
Table 2: Evolution of Feracrylum Preparation Methods in Key Patents (2000–2024)
Patent | Year | Purification Method | Catalyst/Initiator | Yield | Innovation Focus |
---|---|---|---|---|---|
WO2001000251A1 | 2000 | Ion-exchange resins | Potassium persulfate | ~60% | Initial synthesis protocol |
WO2024013762A1 | 2024 | Activated charcoal + NaCl | Potassium persulfate | 92% | Simplified purification, reduced cost |
The 2024 patent reduced production time from 48 hours to under 12 hours and eliminated organic solvents like ethers, aligning with green chemistry principles. This efficiency enabled formulations beyond solutions (e.g., gels, sprays) by ensuring high-polymer stability [4].
The purification of Feracrylum underwent a revolutionary change circa 2020–2024, driven by cost and scalability challenges in resin-based methods. Traditional ion-exchange resin purification required sequential anion-cation columns, extensive washing, and generated heavy metal waste (e.g., mercury from spent resins), complicating regulatory compliance [5].
The activated charcoal-sodium chloride (NaCl) isolation method (WO2024013762A1) addressed these limitations through:
This shift improved yield from 60% to >90% and reduced production costs by 40%. Critically, it retained Feracrylum’s functional integrity: the hemostatic polymer formed mechanical barriers over wounds within 30 seconds, and antimicrobial efficacy against Porphyromonas gingivalis remained uncompromised in periodontal applications [3] [4]. The charcoal-NaCl protocol also facilitated sterile filtration compatibility, meeting pharmacopeial standards for topical and injectable preparations without post-synthesis additives [4].
Figure: Comparative Purification Workflows
Resin-Based Method (Pre-2020): Acrylic Acid → Polymerization → Acrylation → Fe³⁺ Complexation → Resin Chromatography → Solvent Precipitation → Drying → Crude Product (60% Yield) Charcoal-NaCl Method (2024): Acrylic Acid → Polymerization → Acrylation → Fe³⁺ Complexation → Charcoal Adsorption → NaCl Crystallization → Filtration → Spray Drying → Pure Product (92% Yield)
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0